molecular formula C12H12N4OS B4667054 N-[3-(METHYLSULFANYL)PHENYL]-N'-(2-PYRAZINYL)UREA

N-[3-(METHYLSULFANYL)PHENYL]-N'-(2-PYRAZINYL)UREA

Cat. No.: B4667054
M. Wt: 260.32 g/mol
InChI Key: UBMFNOHXEWVERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(METHYLSULFANYL)PHENYL]-N’-(2-PYRAZINYL)UREA is a chemical compound known for its unique structure and properties It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring and a pyrazinyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(METHYLSULFANYL)PHENYL]-N’-(2-PYRAZINYL)UREA typically involves the nucleophilic addition of amines to isocyanates. One efficient method is the reaction of 3-(methylsulfanyl)aniline with 2-pyrazinyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly approach .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using automated reactors and continuous flow systems. These methods ensure high yields and purity while minimizing waste and energy consumption. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(METHYLSULFANYL)PHENYL]-N’-(2-PYRAZINYL)UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(METHYLSULFANYL)PHENYL]-N’-(2-PYRAZINYL)UREA has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[3-(METHYLSULFANYL)PHENYL]-N’-(2-PYRAZINYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The methylsulfanyl and pyrazinyl groups play crucial roles in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(METHYLSULFANYL)PHENYL]-N’-(2-PYRAZINYL)UREA stands out due to its unique combination of a methylsulfanyl group and a pyrazinyl ring attached to a urea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-3-pyrazin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-18-10-4-2-3-9(7-10)15-12(17)16-11-8-13-5-6-14-11/h2-8H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMFNOHXEWVERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(METHYLSULFANYL)PHENYL]-N'-(2-PYRAZINYL)UREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[3-(METHYLSULFANYL)PHENYL]-N'-(2-PYRAZINYL)UREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[3-(METHYLSULFANYL)PHENYL]-N'-(2-PYRAZINYL)UREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[3-(METHYLSULFANYL)PHENYL]-N'-(2-PYRAZINYL)UREA
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[3-(METHYLSULFANYL)PHENYL]-N'-(2-PYRAZINYL)UREA
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[3-(METHYLSULFANYL)PHENYL]-N'-(2-PYRAZINYL)UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.